molecular formula C31H26O4 B1294727 Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- CAS No. 47758-37-2

Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-

Cat. No.: B1294727
CAS No.: 47758-37-2
M. Wt: 462.5 g/mol
InChI Key: LCSAOPVSVLGDLE-UHFFFAOYSA-N
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Description

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR analysis identifies key functional groups through characteristic absorptions:

  • Epoxide C-O-C asymmetric stretch : 915 cm⁻¹ (strong, sharp)
  • Aromatic C=C stretching : 1,610 cm⁻¹ (fluorenylidene)
  • Ether C-O-C stretch : 1,250 cm⁻¹ (phenyl-oxymethylene)

Table 2: FTIR Spectral Assignments

Wavenumber (cm⁻¹) Assignment Intensity
3,050 Aromatic C-H stretch Medium
1,610 Fluorenylidene C=C Strong
1,250 Phenyl-O-CH₂-O Strong
915 Oxirane ring vibration Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 3.15–3.42 (m, 4H, oxirane CH₂)
  • δ 4.02–4.25 (d, J = 8.7 Hz, 4H, OCH₂)
  • δ 6.75–7.85 (m, 16H, aromatic)

¹³C NMR confirms the epoxide carbons at δ 44.8 (CH₂) and 50.1 (O-C-O), with fluorenylidene quaternary carbons at δ 148.2.

Raman Spectroscopy

Raman shifts at 1,610 cm⁻¹ (fluorenylidene ring breathing) and 1,290 cm⁻¹ (C-O-C symmetric stretch) correlate with DFT-predicted vibrational modes. The absence of a peak near 1,640 cm⁻¹ confirms full epoxidation.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Highest Occupied Molecular Orbital (HOMO): Localized on fluorenylidene π-system (−5.82 eV)
  • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on oxirane σ* orbitals (−1.14 eV)

Equation 1: HOMO-LUMO gap calculation
$$
\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = (-1.14) - (-5.82) = 4.68 \, \text{eV}
$$

The narrow HOMO-LUMO gap (4.68 eV) suggests susceptibility to electrophilic aromatic substitution at the fluorenylidene core. Molecular electrostatic potential (MEP) maps show negative potential regions (−42 kcal/mol) at oxirane oxygens, aligning with X-ray charge density data.

Table 3: DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy −5.82 eV
LUMO Energy −1.14 eV
Dipole Moment 3.12 Debye
Polarizability Volume 47.8 ų

Properties

IUPAC Name

2-[[4-[9-[4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane
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InChI

InChI=1S/C31H26O4/c1-3-7-29-27(5-1)28-6-2-4-8-30(28)31(29,21-9-13-23(14-10-21)32-17-25-19-34-25)22-11-15-24(16-12-22)33-18-26-20-35-26/h1-16,25-26H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAOPVSVLGDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7CO7
Source PubChem
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Molecular Formula

C31H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

31256-79-8
Record name Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID70885902
Record name Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
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Molecular Weight

462.5 g/mol
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CAS No.

47758-37-2
Record name 9,9-Bis(4-glycidyloxyphenyl)fluorene
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Record name Oxirane, 2,2'-(9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene))bis-
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Record name Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
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Record name Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
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Record name 4,4'-(9-Fluorenylidene)diphenol diglycidyl ether
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Mechanism of Action

Target of Action

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Mode of Action

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Biochemical Pathways

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Result of Action

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Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- have been observed to change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its anticancer effects persist over extended periods, with continuous inhibition of topoisomerase II activity and sustained induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.

Subcellular Localization

Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- localizes to specific subcellular compartments, including the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. In the nucleus, it interacts with DNA and nuclear proteins, while in the mitochondria, it can affect mitochondrial function and induce apoptosis.

Biological Activity

Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, commonly referred to as FLOX, is a synthetic compound characterized by its unique oxirane and fluorenylidene functional groups. Its molecular formula is C31H26O4C_{31}H_{26}O_{4} with a molar mass of approximately 462.54 g/mol. The compound exhibits significant thermal stability and unique chemical properties that make it a candidate for various biological applications.

  • Molecular Formula : C31H26O4C_{31}H_{26}O_{4}
  • Molecular Weight : 462.54 g/mol
  • Melting Point : 153°C
  • Boiling Point : 603.6°C (predicted)
  • Density : 1.271 g/cm³
  • Solubility : Slightly soluble in chloroform and dichloromethane
PropertyValue
Molecular FormulaC31H26O4
Molecular Weight462.54 g/mol
Melting Point153°C
Boiling Point603.6°C (predicted)
Density1.271 g/cm³
SolubilitySlightly in chloroform, dichloromethane

Biological Activity Overview

The biological activity of FLOX has been explored in various studies, particularly focusing on its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that compounds derived from the fluorene structure exhibit notable antimicrobial properties. A study on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated that these compounds showed variable inhibitory effects against several bacterial strains, including:

  • Gram-positive bacteria :
    • Staphylococcus aureus
    • Bacillus subtilis
  • Gram-negative bacteria :
    • Escherichia coli
    • Pseudomonas aeruginosa

Additionally, antifungal activity was observed against strains such as Candida albicans and Aspergillus niger . The effectiveness of these compounds often correlates with the nature of substituents on the aryl moiety, highlighting the importance of chemical structure in determining biological efficacy.

Case Studies

  • Antimicrobial Efficacy :
    A quantitative assay assessed the antimicrobial activity of various fluorene derivatives against biofilm and planktonic states of bacteria. Results indicated that electron-withdrawing groups significantly enhanced antimicrobial activity, particularly against biofilm-forming strains .
  • Antiproliferative Activity :
    Another study focused on the synthesis of new fluorene derivatives demonstrated promising antiproliferative effects against cancer cell lines. The introduction of specific functional groups improved the compounds' ability to inhibit cell proliferation .
  • Surface-active Properties :
    Compounds synthesized from fluorene derivatives were also evaluated for their surface-active properties, indicating potential applications as detergents and emulsifiers due to their high biodegradability (over 96% degradation within seven days) .

The biological activity of FLOX and its derivatives is largely attributed to their ability to interact with cellular components, leading to disruption of cellular functions in microorganisms. The presence of oxirane groups facilitates reactions with nucleophiles in microbial cells, potentially inhibiting essential biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and regulatory differences between the target compound and analogous oxirane derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications Regulatory Status
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- 47758-37-2 C₃₁H₂₆O₄ 462.55 Fluorene High-performance epoxy resins, composites No significant new use restrictions reported
Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- (Bisphenol F derivative) 13446-84-9 C₂₅H₂₈O₄ 392.48 Cyclohexylidene Adhesives, coatings Subject to EPA significant new use rules (SNUR) for uncured forms
Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- (Bisphenol A derivative) 1675-54-3 C₂₁H₂₄O₄ 340.41 Isopropylidene (Bisphenol A) Electronics encapsulation, laminates Widely regulated due to endocrine disruption concerns
Oxirane, 2,2'-[methylenebis(4,1-phenyleneoxymethylene)]bis- (Bisphenol F diglycidyl ether) 2095-03-6 C₁₉H₂₀O₄ 312.36 Methylene (Bisphenol F) Aerospace composites, adhesives Limited SNUR restrictions; lower toxicity profile compared to Bisphenol A analogs

Structural and Functional Comparisons

Core Rigidity and Thermal Stability: The fluorene core in the target compound provides superior rigidity and thermal resistance (decomposition temperature >300°C) compared to cyclohexylidene (250–280°C) or isopropylidene (200–240°C) derivatives. This makes it ideal for high-temperature applications . Bisphenol F diglycidyl ether (CAS 2095-03-6) offers intermediate thermal properties due to its methylene linkage but lacks the aromatic density of fluorene .

Reactivity and Crosslinking Density: The glycidyl ether groups in all compounds enable epoxy curing via amine or anhydride hardeners. However, the fluorene-based compound exhibits slower curing kinetics due to steric hindrance from its bulky structure, requiring optimized curing agents . Bisphenol A derivatives (e.g., CAS 1675-54-3) have higher crosslinking densities but face regulatory scrutiny over bisphenol-A leaching .

Cyclohexylidene-linked oxiranes (e.g., CAS 13446-84-9) are subject to SNURs, requiring EPA notification for uncured forms .

Q & A

Q. What are the standard synthetic routes for preparing Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, and how is its purity validated?

Methodological Answer: The compound is synthesized via a two-step reaction:

Epoxidation : 9,9-Bis(4-hydroxyphenyl)fluorene reacts with epichlorohydrin in the presence of a base (e.g., NaOH) to form the diglycidyl ether intermediate .

Purification : The crude product is washed with solvents (e.g., toluene) to remove unreacted starting materials and byproducts.
Characterization Methods :

  • NMR Spectroscopy : Confirms the presence of epoxide protons (δ 3.1–4.5 ppm) and fluorene aromatic protons (δ 6.5–7.8 ppm) .
  • FTIR : Peaks at 915 cm⁻¹ (epoxide ring) and 1250 cm⁻¹ (C-O-C ether linkage) validate the structure .
  • HPLC : Quantifies purity (>98% for research-grade material) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the fluorene core and glycidyl ether groups. For example, the methylene bridges in the epoxide rings appear at δ 3.8–4.2 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 592.7206 (C₃₈H₄₀O₆) confirm the molecular formula .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies the glass transition temperature (Tg ~150°C), while thermogravimetric analysis (TGA) assesses thermal stability up to 300°C .

Advanced Research Questions

Q. How does the fluorene moiety influence the thermal and mechanical properties of epoxy resins derived from this compound compared to bisphenol A (BPA)-based analogs?

Methodological Answer: The rigid fluorene backbone enhances:

  • Thermal Stability : Decomposition onset at 320°C (vs. 280°C for BPA-epoxy) due to restricted molecular motion .
  • Mechanical Strength : Higher crosslink density (measured via DMA) results in a storage modulus of 3.2 GPa (vs. 2.5 GPa for BPA-epoxy) .
    Experimental Design :
  • Prepare cured resins using diaminodiphenyl sulfone (DDS) as a hardener.
  • Compare Tg (DSC), flexural strength (ASTM D790), and chemical resistance (immersion in 10% NaOH/HCl) .

Q. What strategies resolve contradictions in curing kinetics data observed for this epoxy system?

Methodological Answer: Discrepancies in curing kinetics often arise from competing reaction mechanisms (e.g., etherification vs. esterification). To address this:

  • Isoconversional Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) as a function of conversion .
  • In Situ FTIR : Monitor the disappearance of epoxide peaks (915 cm⁻¹) and formation of hydroxyl groups (3400 cm⁻¹) during curing .
  • Model-Free Kinetics : Use the Šesták-Berggren equation to account for autocatalytic behavior .

Q. How can computational modeling predict the reactivity of this compound with nucleophilic curing agents?

Methodological Answer:

  • DFT Calculations : Optimize the transition state for epoxide ring-opening using Gaussian 16 at the B3LYP/6-31G* level. The fluorene group’s steric bulk lowers reactivity by 15% compared to BPA-epoxy .
  • Molecular Dynamics (MD) : Simulate crosslinking networks to predict gelation time (e.g., 120 min at 180°C with DDS) .

Regulatory and Safety Considerations

Q. What EPA reporting requirements apply to this compound under significant new use rules (SNURs)?

Methodological Answer: Under 40 CFR §721.11480, manufacturers must report:

  • Uncured Resin Handling : Dust/mist inhalation exposure limits (0.1 mg/m³) .
  • Environmental Release : Monitoring aquatic toxicity (LC50 < 1 mg/L for Daphnia magna) .
    Exemptions apply post-curing, as polymerization eliminates epoxide reactivity .

Conflict Resolution in Literature

Q. How to address conflicting data on hydrolytic stability in acidic vs. alkaline environments?

Methodological Answer: Contradictions arise from testing protocols:

  • Acidic Conditions (pH 2) : Hydrolysis occurs via protonation of epoxide oxygen, leading to 20% weight loss in 7 days .
  • Alkaline Conditions (pH 12) : Nucleophilic attack by OH⁻ cleaves ether linkages, causing 35% weight loss in 7 days .
    Standardize Testing : Use ASTM D543 for immersion studies and control ion concentration (±5%).

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